5-(Ethylsulfanyl)oxolan-2-one
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Overview
Description
5-(Ethylsulfanyl)oxolan-2-one is a heterocyclic compound that belongs to the family of oxolanes It is characterized by the presence of an oxolane ring substituted with an ethylsulfanyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfanyl)oxolan-2-one can be achieved through several synthetic routes. One common method involves the reaction of oxolan-2-one with ethylthiol in the presence of a base such as sodium hydride. The reaction typically takes place under reflux conditions in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylsulfanyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxolane ring can be reduced to form the corresponding diol.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted oxolanes depending on the nucleophile used.
Scientific Research Applications
5-(Ethylsulfanyl)oxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Ethylsulfanyl)oxolan-2-one involves its interaction with specific molecular targets. The ethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The oxolane ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Oxolan-2-one: Lacks the ethylsulfanyl group, making it less reactive in certain chemical reactions.
5-(Methylsulfanyl)oxolan-2-one: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
5-(Phenylsulfanyl)oxolan-2-one: Contains a phenylsulfanyl group, which imparts different chemical properties.
Uniqueness
5-(Ethylsulfanyl)oxolan-2-one is unique due to the presence of the ethylsulfanyl group, which enhances its reactivity and potential applications in various fields. The combination of the oxolane ring and the ethylsulfanyl group provides a versatile scaffold for the development of new compounds with desired properties.
Properties
CAS No. |
867192-54-9 |
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Molecular Formula |
C6H10O2S |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
5-ethylsulfanyloxolan-2-one |
InChI |
InChI=1S/C6H10O2S/c1-2-9-6-4-3-5(7)8-6/h6H,2-4H2,1H3 |
InChI Key |
FPADATHGDDZYTF-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1CCC(=O)O1 |
Origin of Product |
United States |
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